molecular formula C8H10N6 B1382763 4-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)pyridin-2-amine CAS No. 1566546-85-7

4-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)pyridin-2-amine

Cat. No.: B1382763
CAS No.: 1566546-85-7
M. Wt: 190.21 g/mol
InChI Key: PMQYYSWONRJFSZ-UHFFFAOYSA-N
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Description

The compound “4-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)pyridin-2-amine” is a complex organic molecule that contains a pyridine ring and a 1,2,4-triazole ring. These types of compounds are often used in pharmaceuticals and biologically important compounds .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides have been synthesized using succinic anhydride, aminoguanidine hydrochloride, and a variety of amines .


Molecular Structure Analysis

The molecular structure of this compound would likely involve a pyridine ring attached to a 1,2,4-triazole ring. The exact structure would depend on the positions of the various functional groups .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Similar compounds have been involved in reactions with amines and other nucleophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Similar compounds have a molecular formula of C3H6N4 and an average mass of 98.106 Da .

Scientific Research Applications

Synthesis and Pharmacology

4-Amino-5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol, related to the chemical , has been synthesized for antimicrobial and antitubercular activities studies. This compound, synthesized through multi-step reactions, shows the potential for medical applications, particularly in treating bacterial infections and tuberculosis (Dave et al., 2007).

Crystal Structure Analysis

The molecular and crystal structure of compounds similar to 4-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)pyridin-2-amine has been studied, providing insights into their chemical properties and potential applications in material science or pharmaceuticals. For instance, the study of the crystal structure of 7,7-Dimethyl-2-pyridin-4-yl-6,7-dihydro-1,2,4-triazolo[1,5-a][1,3,5]triazin-5-amine offers valuable information on the compound's stability and reactivity (Dolzhenko et al., 2011).

Antimicrobial Activities

Several studies have synthesized derivatives of 1,2,4-triazoles, like this compound, and evaluated their antimicrobial activities. These compounds have shown promising results against various microbial strains, suggesting their potential use in developing new antimicrobial agents (Bayrak et al., 2009).

Metal Complex Formation

Complexes involving similar triazole compounds have been synthesized, indicating potential applications in coordination chemistry and material science. For example, the formation of mononuclear complexes with metals like nickel and copper highlights the versatility of these compounds in forming stable, structurally diverse complexes (Shakir et al., 2003).

Antitumor and Antioxidant Activities

Research has also explored the antitumor and antioxidant properties of triazole derivatives. These compounds have been synthesized and tested for their effectiveness in inhibiting cancer cell growth, opening avenues for potential therapeutic applications (Abdo & Kamel, 2015).

Future Directions

Future research could involve the synthesis of this specific compound and the exploration of its potential uses. Compounds with similar structures have shown promise in various fields, including pharmaceutical chemistry, agrochemistry, materials sciences, and organic catalysts .

Biochemical Analysis

Biochemical Properties

4-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)pyridin-2-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to inhibit certain kinases, which are enzymes that catalyze the transfer of phosphate groups. Additionally, it interacts with lysine-specific demethylase 1 and acidic mammalian chitinase, influencing their activity . These interactions are crucial as they can modulate various biochemical pathways, potentially leading to therapeutic applications.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce apoptosis in cancer cells by affecting the expression of pro-apoptotic and anti-apoptotic genes . Moreover, it can alter cellular metabolism by modulating the activity of enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, it can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis . Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is a critical factor, as it can degrade under certain conditions, leading to a loss of activity. Long-term studies have shown that this compound can have sustained effects on cellular function, although the extent of these effects can vary depending on the experimental conditions . Understanding the temporal dynamics of this compound is essential for its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Determining the optimal dosage is crucial for maximizing the therapeutic benefits while minimizing the risks.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for the oxidative metabolism of many xenobiotics . This interaction can lead to the formation of metabolites that may have different biological activities compared to the parent compound. Additionally, this compound can affect the levels of certain metabolites, thereby influencing the overall metabolic flux within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific tissues . Understanding the transport mechanisms is essential for predicting the pharmacokinetics and biodistribution of this compound in vivo.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . The localization can influence the compound’s interactions with biomolecules and its overall biological activity.

Properties

IUPAC Name

4-(5-amino-1-methyl-1,2,4-triazol-3-yl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N6/c1-14-8(10)12-7(13-14)5-2-3-11-6(9)4-5/h2-4H,1H3,(H2,9,11)(H2,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMQYYSWONRJFSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)C2=CC(=NC=C2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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